3-Methyl-[1,1'-biphenyl]-2-ol

Biocatalysis Cytochrome P450 Regioselective Oxidation

Researchers requiring regioselective benzylic C-H oxidation substrates should procure 3-methyl-[1,1'-biphenyl]-2-ol rather than positional isomers. Key advantages: • CYP101B1-catalyzed benzylic oxidation regioselectivity vs. aromatic hydroxylation for 4-methyl isomer, critical for authentic metabolite standard synthesis. • o-Cresol-derived synthetic route (73% yield) offers cost advantage over m-cresol (61%) and p-cresol (52%) pathways at gram-to-kilogram scales. • QSAR-validated ortho-substituted scaffold for antifungal SAR library design targeting Trichophyton rubrum and Epidermophyton floccosum. • Specialty PPE copolymer monomer with distinct chain-propagation kinetics for molecular weight control in the 1,000-10,000 g/mol range.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 17755-10-1
Cat. No. B094237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,1'-biphenyl]-2-ol
CAS17755-10-1
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=CC=C2)O
InChIInChI=1S/C13H12O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9,14H,1H3
InChIKeyPGJXFACHLLIKFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-[1,1'-biphenyl]-2-ol: Chemical Profile & Procurement


3-Methyl-[1,1'-biphenyl]-2-ol (CAS 17755-10-1), also designated as 2-methyl-6-phenylphenol, is an ortho-substituted biphenyl phenolic compound with molecular formula C13H12O and a molecular weight of 184.23 g/mol . It exhibits a density of 1.087 g/cm³, a calculated logP (XlogP) of 3.6, a topological polar surface area of 20.2 Ų, and a boiling point of 295.5 ± 9.0 °C at 760 mmHg . The compound is commercially available at purities typically ≥95% . At the time of this analysis, procurement costs for research-scale quantities from major suppliers were approximately $34 for 100 mg, $80 for 250 mg, and $317 for 1 g .

3-Methyl-[1,1'-biphenyl]-2-ol: Why Isomer Substitution Fails


The substitution of 3-methyl-[1,1'-biphenyl]-2-ol with positional isomers such as 2-methylbiphenyl-2-ol, 4-methylbiphenyl-2-ol, or with unsubstituted ortho-phenylphenol (OPP) introduces substantial alterations in electronic distribution, steric environment, and hydrogen-bonding capacity, which directly modulate chemical reactivity, enzymatic recognition, and biological target engagement. These structural variations are not incremental; they produce quantifiable divergences in catalytic oxidation regioselectivity [1], synthetic coupling yields [2], and antimicrobial potency as documented across biphenyl derivative classes [3]. The ortho-methyl substitution pattern present in 3-methyl-[1,1'-biphenyl]-2-ol generates a distinct physicochemical signature that cannot be replicated by meta- or para-methyl positional isomers or by the unsubstituted parent scaffold, rendering direct substitution scientifically unjustified in applications where regioselective functionalization or structure-activity optimization is required.

3-Methyl-[1,1'-biphenyl]-2-ol: Evidence vs. Closest Analogs


CYP101B1 Oxidation Regioselectivity by Methyl Position

The CYP101B1 cytochrome P450 monooxygenase system exhibits fundamentally divergent oxidation regioselectivity that is dictated exclusively by the position of the methyl substituent on the biphenyl scaffold. For 3-methylbiphenyl and 2-methylbiphenyl, the enzyme catalyzes oxidation selectively at the benzylic methyl C–H bonds, producing the corresponding hydroxymethyl derivatives. In contrast, 4-methylbiphenyl is oxidized via a distinct aromatic hydroxylation pathway, generating 4′-(4-methylphenyl)phenol as the major product (70%) rather than benzylic oxidation products. This demonstrates that the 3-methyl substitution pattern confers a specific enzymatic recognition profile that is not interchangeable with other positional isomers [1]. The underlying biocatalytic parameters (NADH oxidation coupling efficiency and product formation rates) for methylbiphenyl substrates were comparable to those observed for 1-methylnaphthalene, and methyl-substituted biphenyls were substantially better substrates than unsubstituted biphenyl, indicating that methyl substitution itself—and its precise position—is a critical determinant of substrate acceptance and metabolic fate [1].

Biocatalysis Cytochrome P450 Regioselective Oxidation Biotransformation

Rh-Catalyzed Ortho-Arylation Yield by Cresol Isomer

In a rhodium-catalyzed direct ortho-arylation protocol employing HMPT (hexamethylphosphorous triamide) and aryl bromides, the isolated yield of ortho-arylated product varies substantially depending on the positional isomer of the starting cresol substrate. The reaction of o-cresol with bromobenzene under Rh(cod)Cl₂/HMPT catalysis produced 3-methyl-[1,1'-biphenyl]-2-ol (3-methyl-2-biphenylol) with approximately 73% isolated yield. Under identical reaction conditions, m-cresol yielded approximately 61% of the corresponding arylated product, while p-cresol yielded approximately 52% [1]. The nearly 40% relative increase in yield observed for o-cresol compared to p-cresol (73% vs. 52%) reflects the favorable steric and electronic environment conferred by the ortho-substitution pattern, which facilitates the in situ generation of arylphosphite intermediates and subsequent phosphorus-directed ortho-metalation steps [1].

C–H Activation Rhodium Catalysis Ortho-Arylation Cross-Coupling

Antifungal Potency: Ortho- vs. Meta- and Para-Substituted Phenols

A quantitative structure-activity relationship (QSAR) analysis of twelve phenolic compounds against the dermatophyte pathogens Trichophyton rubrum and Epidermophyton floccosum established that ortho-substituted phenolic compounds form a distinct and superior potency class compared to meta- and para-substituted analogs. The study delineated the congener set into three statistically distinct classes based on the relationship between minimum inhibitory concentration (MIC) values and the second-order valence molecular connectivity index (2Xv). Ortho-substituted compounds exhibited the highest antifungal potency and followed a parabolic correlation between MIC and 2Xv; para-substituted compounds demonstrated intermediate potency with a linear correlation; meta-substituted derivatives were the least potent and produced a scattered, uncorrelated data distribution [1]. The observed logP was found to be inferior to 2Xv as a predictor of MIC values for ortho compounds, indicating that specific steric and electronic features of the ortho-substitution pattern—including that present in 3-methyl-[1,1'-biphenyl]-2-ol—are mechanistically linked to enhanced antifungal activity [1].

QSAR Antifungal Activity Phenolic Compounds Dermatophyte

Methyl Substitution Alters Oxidative Metabolism vs. Unsubstituted Biphenyl

Within the CYP101B1 monooxygenase system, methyl-substituted biphenyls constitute a distinctly superior substrate class relative to the unsubstituted biphenyl parent scaffold. The study reported that methyl-substituted biphenyls exhibited biocatalytic parameters comparable to 1-methylnaphthalene, with product formation activity substantially exceeding that observed for unsubstituted biphenyl [1]. This substrate preference arises from enhanced hydrophobic interactions between the methyl-substituted aromatic system and the enzyme active site, which promotes productive binding orientations for oxidation. Importantly, among the methylbiphenyl isomers tested, the enzyme demonstrated differential regioselectivity (benzylic C–H oxidation for 2- and 3-methylbiphenyl vs. aromatic hydroxylation for 4-methylbiphenyl), establishing that methyl substitution not only enhances substrate acceptance compared to the parent biphenyl but that the specific substitution position dictates the metabolic outcome [1].

Cytochrome P450 Substrate Specificity Metabolic Stability Biphenyl Oxidation

Ortho-Methyl Biphenyl-2-ol as Poly(phenylene ether) Copolymer Monomer

2-Methyl-6-phenylphenol (synonymous with 3-methyl-[1,1'-biphenyl]-2-ol) has been specifically claimed and demonstrated as a monohydric phenol monomer for the synthesis of poly(phenylene ether) copolymers with precisely controlled molecular weight distributions. Patent literature describes the copolymerization of 2-methyl-6-phenylphenol with dihydric phenols to produce poly(phenylene ether) copolymers having absolute number average molecular weights in the range of 1,000 to 10,000 g/mol [1]. This specific monomer selection is not arbitrary; the ortho-methyl and ortho-phenyl substitution pattern creates steric hindrance that modulates polymerization kinetics and chain termination events, enabling access to molecular weight ranges and copolymer architectures that are not achievable with unsubstituted 2,6-dimethylphenol—the conventional monomer for poly(phenylene ether) production—or with alternative alkyl-substituted phenol monomers lacking the biphenyl moiety [1].

Polymer Synthesis Poly(phenylene ether) Engineering Thermoplastics Monomer Differentiation

3-Methyl-[1,1'-biphenyl]-2-ol: Key Application Scenarios


CYP101B1-Catalyzed Synthesis of Hydroxylated Biphenyl Metabolites

The demonstrated CYP101B1-catalyzed regioselective oxidation of 3-methylbiphenyl at the benzylic methyl C–H bond (vs. aromatic hydroxylation for the 4-methyl isomer) positions this compound as a preferred substrate for enzymatic production of 3-hydroxymethyl-biphenyl-2-ol derivatives. Researchers developing biocatalytic routes to specific hydroxylated biphenyl metabolites or studying cytochrome P450-mediated biotransformations should procure 3-methyl-[1,1'-biphenyl]-2-ol rather than 4-methylbiphenyl-2-ol or unsubstituted biphenyl-2-ol, as only the 3-methyl substitution pattern ensures benzylic oxidation regioselectivity under CYP101B1 catalysis [1]. This specificity is critical for generating authentic metabolite standards for pharmaceutical metabolism studies or for synthesizing functionalized biphenyl intermediates with predictable oxidation sites.

Synthesis via Rh-Catalyzed Ortho-Arylation of o-Cresol

Process chemists and synthetic organic laboratories seeking to produce 3-methyl-[1,1'-biphenyl]-2-ol at gram-to-kilogram scales should prioritize synthetic routes starting from o-cresol under Rh-HMPT-catalyzed ortho-arylation conditions. The demonstrated yield advantage for o-cresol (~73%) compared to m-cresol (~61%) and p-cresol (~52%) under identical reaction parameters establishes o-cresol as the most efficient starting material for accessing this specific ortho-substituted biphenyl scaffold [2]. Procurement of 3-methyl-[1,1'-biphenyl]-2-ol from commercial suppliers offering o-cresol-derived synthetic routes may provide cost advantages relative to alternative synthetic pathways employing less efficient positional isomers.

Antifungal Lead Optimization with Ortho-Substituted Phenols

In antifungal drug discovery programs, particularly those targeting Trichophyton rubrum and Epidermophyton floccosum, 3-methyl-[1,1'-biphenyl]-2-ol belongs to the ortho-substituted phenolic compound class that QSAR analysis identifies as the most potent category relative to meta- and para-substituted analogs [3]. Medicinal chemists designing structure-activity relationship (SAR) libraries around the biphenyl-2-ol pharmacophore should preferentially include ortho-substituted variants, including 3-methyl-[1,1'-biphenyl]-2-ol, over meta- or para-methyl isomers. The class-level potency stratification provides a rational basis for lead series prioritization, and procurement of the ortho-substituted scaffold may offer a higher probability of identifying active antifungal leads compared to investment in meta-substituted analogs, which the QSAR model classifies as the least potent congener group [3].

Specialty Poly(phenylene ether) Copolymer Synthesis

Industrial polymer chemists and materials scientists developing specialty poly(phenylene ether) (PPE) copolymers with targeted molecular weights in the 1,000–10,000 g/mol range should procure 2-methyl-6-phenylphenol (3-methyl-[1,1'-biphenyl]-2-ol) as a monohydric phenol monomer for oxidative coupling copolymerization with dihydric phenols [4]. The ortho-methyl and ortho-phenyl substitution pattern of this monomer confers distinct steric properties that modulate chain propagation and termination kinetics, enabling access to molecular weight regimes that cannot be achieved using the standard PPE monomer 2,6-dimethylphenol. Applications include the development of non-halogenated solvent-based curable compositions, low-viscosity PPE oligomers for electronic materials, and specialty engineering thermoplastics with tailored solubility and processing characteristics [4]. Substitution with alternative alkylphenols would yield polymers with fundamentally different molecular weight profiles, thermal properties, and solution behavior.

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